molecular formula C9H5BrOS B1601572 2-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 39856-98-9

2-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No. B1601572
CAS RN: 39856-98-9
M. Wt: 241.11 g/mol
InChI Key: VGDOLCVWJLNMHX-UHFFFAOYSA-N
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Description

2-Bromobenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS . It has a molecular weight of 241.11 . This compound is used in the stereoselective preparation of halogenated benzoxazines via enantioselective halocyclization of o-anilidostyrenes using chiral anion phase-transfer catalysts .


Physical And Chemical Properties Analysis

2-Bromobenzo[b]thiophene-3-carbaldehyde has a molecular weight of 241.11 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Construction of Complex Organic Skeletons

A study by Zhang et al. (2020) demonstrated the construction of a 2-Arylbenzo[4,5]thieno[2,3-d]thiazole skeleton through a one-pot CuCl-mediated three-component reaction involving 2-Bromobenzo[b]thiophene-3-carbaldehyde. This process highlights the compound's utility in synthesizing polycyclic π-conjugated structures, which are significant for material science applications (Wei Zhang et al., 2020).

Synthesis of 2-Arylbenzo[b]thiophenes

Fournier dit Chabert et al. (2004) developed a method for the synthesis of 2-arylbenzo[b]thiophenes via a phosphine-free palladium system. This method provides a straightforward route to novel structures with potential biological interest, showcasing the compound's role in facilitating the synthesis of biologically relevant molecules (Jérémie Fournier dit Chabert et al., 2004).

Advancement in Palladium-Catalyzed Cross-Coupling

Ghosh and Ray (2017) reviewed the advancements in using 2-Bromobenzo[b]thiophene-3-carbaldehyde and similar substrates under palladium-catalyzed conditions. This review emphasizes the compound's significance in synthesizing various biologically and materially relevant compounds over the past decade (Munmun Ghosh & J. Ray, 2017).

Synthesis of Tubulin Binding Agents

Flynn et al. (2001) described a method for the synthesis of 2,3-disubstituted benzo[b]thiophenes, which was applied to create novel tubulin binding agents. This study showcases the compound's utility in developing therapeutics targeting tubulin, a protein critical for cell division (B. Flynn, P. Verdier-Pinard, & E. Hamel, 2001).

Antioxidant Properties

Nikhila et al. (2020) explored the synthesis of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives from 2-Bromobenzo[b]thiophene-3-carbaldehyde, highlighting their potent antioxidant activities. This study points to the potential pharmacological applications of compounds synthesized using 2-Bromobenzo[b]thiophene-3-carbaldehyde (G. R. Nikhila et al., 2020).

properties

IUPAC Name

2-bromo-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOLCVWJLNMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487831
Record name Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzo[b]thiophene-3-carbaldehyde

CAS RN

39856-98-9
Record name Benzo[b]thiophene-3-carboxaldehyde, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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